
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of difluoromethylthio and ethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the triazine ring. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the difluoromethylthio or ethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound has a chlorine atom instead of the difluoromethylthio group, leading to different chemical properties and applications.
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N,N’-dimethyl-: This compound has dimethyl groups instead of the ethyl group, affecting its reactivity and uses.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- lies in its specific functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
103427-51-6 |
|---|---|
Formule moléculaire |
C6H9F2N5S |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H9F2N5S/c1-2-10-5-11-4(9)12-6(13-5)14-3(7)8/h3H,2H2,1H3,(H3,9,10,11,12,13) |
Clé InChI |
ZQNPRVIRCUOQNJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)N)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


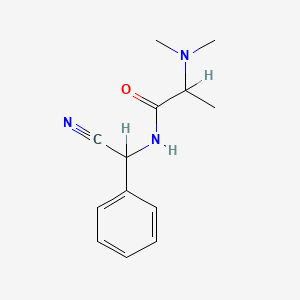
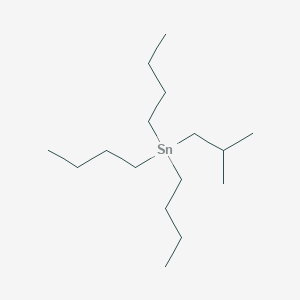
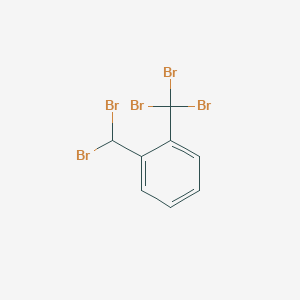
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
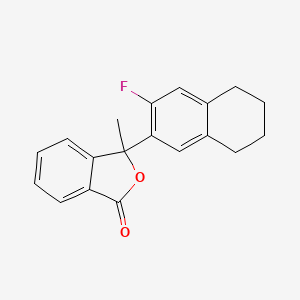

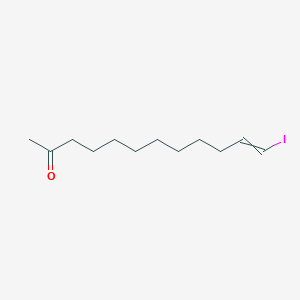
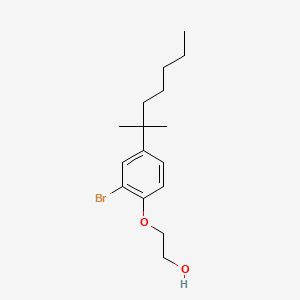
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
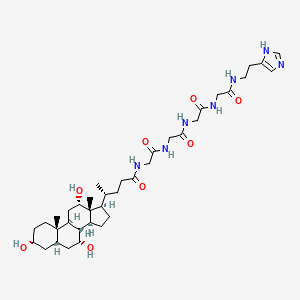
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
